molecular formula C28H22O4 B14675446 Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate CAS No. 35740-94-4

Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate

Cat. No.: B14675446
CAS No.: 35740-94-4
M. Wt: 422.5 g/mol
InChI Key: SOMDYSYUOWJCEA-UHFFFAOYSA-N
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Description

Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate is an organic compound with a complex aromatic structure It is characterized by the presence of three phenyl groups attached to a benzene ring, which is further substituted with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl benzene-1,2-dicarboxylate: Similar in structure but lacks the additional phenyl groups.

    Dimethyl acetylenedicarboxylate: Contains ester groups but has a different core structure.

    Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate: Another ester compound with a different aromatic system.

Uniqueness

Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate is unique due to the presence of three phenyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

35740-94-4

Molecular Formula

C28H22O4

Molecular Weight

422.5 g/mol

IUPAC Name

dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C28H22O4/c1-31-27(29)25-23(20-14-8-4-9-15-20)18-22(19-12-6-3-7-13-19)24(26(25)28(30)32-2)21-16-10-5-11-17-21/h3-18H,1-2H3

InChI Key

SOMDYSYUOWJCEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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